2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid
Overview
Description
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid, also known as CF3CA, is a chemical compound that belongs to the class of benzoic acids. It has a molecular weight of 301.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H7Cl2FO3/c14-8-2-1-3-11 (12 (8)13 (17)18)19-7-4-5-10 (16)9 (15)6-7/h1-6H, (H,17,18)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 301.1 .Scientific Research Applications
Microbial Metabolism and Transformation In microbial studies, compounds similar to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid have been observed to undergo various transformations. For example, certain phenolic compounds are metabolized by methanogenic consortia, leading to the formation of different types of benzoic acids. This research is crucial in understanding the biodegradation processes of complex organic compounds in natural environments (Bisaillon et al., 1993).
Chemical Synthesis and Characterization The synthesis and characterization of compounds related to this compound are of significant interest in the field of organic chemistry. Studies have explored various methods for synthesizing and modifying benzoic acids, contributing to the development of new chemical compounds with potential applications in various industries, including pharmaceuticals and material science (Bennetau et al., 1995).
Environmental Implications Research has also been conducted on the environmental impact of chlorobenzoic acids, including compounds structurally similar to this compound. Studies on the photodecomposition of these compounds provide insights into their stability and degradation in natural environments, which is vital for assessing their ecological footprint and potential risks (Crosby & Leitis, 1969).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO3/c14-8-2-1-3-11(12(8)13(17)18)19-7-4-5-10(16)9(15)6-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILPIWWKWXLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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